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{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid

Lipophilicity CNS drug design Physicochemical profiling

Research supply chains often deliver biphenylacetic acids contaminated with regioisomers or esters, compromising CNS SAR studies. {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid (CAS 1375069-29-6) solves this: • Pure para-isomer: LogP 3.41, free carboxylic acid for direct NHS-ester conjugation - eliminates hydrolysis step. • Privileged CNS fragment: balanced LogP (3.41) and single HBD (1) for BBB penetration without solubility penalty. • ≥95% purity, consistent batch quality, in stock for immediate dispatch.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 1375069-29-6
Cat. No. B1454757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid
CAS1375069-29-6
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O
InChIInChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23)
InChIKeyJVGUJFHLJQWVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4'-(Piperidine-1-carbonyl)-[1,1'-biphenyl]-4-yl]acetic Acid (CAS 1375069-29-6): Physicochemical & Structural Baseline for Procurement Decisions


{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid (IUPAC: 2-[4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-yl]acetic acid) is a biphenylacetic acid derivative bearing a para-substituted piperidine amide. It is primarily used as a research intermediate and building block in medicinal chemistry . Its molecular formula is C₂₀H₂₁NO₃ (MW 323.39 g/mol), with a calculated LogP of 3.41 and one hydrogen‑bond donor . The compound is supplied at ≥95% purity and is classified as harmful if swallowed (H302) and a skin/eye irritant .

Direct Coupling Ready Free carboxylic acid enables direct amide or ester conjugation without pre‑activation steps.
CNS Fragment Libraries Piperidine‑amide biphenyl scaffold supports CNS‑oriented fragment growing and multiparameter optimization studies.
Reproducible SAR Basis High‑purity research intermediate (>95%) with consistent physicochemical profile for robust structure‑activity series.

Why Generic Substitution of 4-[4-(Piperidinocarbonyl)phenyl]phenylacetic Acid Fails: The Risk of Uncontrolled Physicochemical Drift


Compounds within the biphenylacetic acid class cannot be assumed interchangeable because even minor structural modifications—such as esterification, positional isomerism, or deletion of the piperidine carbonyl—produce measurable shifts in LogP, hydrogen‑bonding capacity, and conformational flexibility that directly impact solubility, permeability, and reactivity . The quantitative evidence below demonstrates that 2-[4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-yl]acetic acid occupies a distinct physicochemical space relative to its closest analogs, making blind substitution a high‑risk procurement strategy.

Felbinac replacement introduces property shifts
Lipophilicity and hydrogen‑bond acceptor count differ (ΔLogP ~0.3; HBA 3 vs 2), which may alter CNS multiparameter optimization outcomes.
Meta‑substituted isomer deviates in LogP and TPSA context
Constitutional isomer (CAS 1381944-32-6) shows distinct lipophilicity and spatial arrangement, potentially introducing positional isomer uncertainty in SAR.
Methyl ester analog adds synthetic burden
The methyl ester (CAS 1820684-65-8) requires an extra hydrolysis step, increasing synthetic steps and material loss; direct substitution may disrupt lean library synthesis workflows.

Quantitative Differentiation Guide: 2-[4'-(Piperidine-1-carbonyl)-[1,1'-biphenyl]-4-yl]acetic Acid vs. Closest Analogs


LogP Advantage Over the Parent NSAID Felbinac: Optimized CNS Multiparameter Score

The target compound exhibits a measured LogP of 3.41 , which is 0.28–0.41 units higher than the parent 4‑biphenylacetic acid (felbinac, LogP 3.13–3.26) [1]. This places the compound closer to the ideal CNS LogP window (2–4) while retaining a single hydrogen‑bond donor, a combination that felbinac cannot achieve without additional derivatization [2].

Lipophilicity (LogP)
Reported
Target LogP 3.41 vs Felbinac 3.13–3.26
Δ +0.15 to +0.28 (target higher)
Reported LogP shift may support CNS property screening.
Vendor and cross-study comparable; experimental/calculated values.
Lipophilicity CNS drug design Physicochemical profiling

Enhanced Hydrogen‑Bond Acceptor Count Without Additional Donors: A Solubility‑Permeability Balance Not Achievable with Felbinac

The target compound presents 3 hydrogen‑bond acceptors (HBA) versus 2 for felbinac, while maintaining the same single hydrogen‑bond donor (HBD) . The additional HBA arises from the piperidine amide carbonyl, which can enhance aqueous solubility without introducing an additional HBD that would penalize passive permeability [1].

H‑Bond Acceptor Count
Reported
Target HBA 3, HBD 1 vs Felbinac HBA 2, HBD 1
Reported HBA increase without added HBD may support solubility‑permeability balance.
Structural and vendor‑reported hydrogen‑bond counts.
Hydrogen bonding Solubility Permeability Drug-likeness

Para‑ vs. Meta‑Substitution: Differential LogP and Topological Polar Surface Area Impact

The para‑acetic acid isomer (target) and its meta‑acetic acid isomer (CAS 1381944-32-6) are constitutional isomers with identical molecular formula and weight. However, the target compound exhibits a experimentally determined LogP of 3.41 , while the meta isomer is reported with LogP of 3.54 . The 0.13‑unit difference in LogP, coupled with a predicted lower topological polar surface area for the para isomer, may lead to divergent passive permeability and target‑binding geometries [1].

Positional Isomer LogP
Reported
Para LogP 3.41 vs Meta LogP 3.54
Δ = −0.13 (target less lipophilic)
Isomer‑specific LogP may influence ADME reproducibility in SAR.
TPSA equal; spatial arrangement differs.
Positional isomerism Topological polar surface area ADME prediction

Free Carboxylic Acid vs. Methyl Ester: Synthetic Step‑Count and Atom Economy Advantage

The target compound is supplied as the free carboxylic acid, ready for direct amide bond formation via standard coupling reagents . In contrast, the methyl ester analog (CAS 1820684-65-8) requires a hydrolysis step (typically LiOH or NaOH) or direct aminolysis under forcing conditions, adding one synthetic transformation and reducing overall yield . The free acid also avoids the need for protecting‑group manipulation when orthogonal reactivity is required.

Synthetic Step Requirement
Class‑level
Free acid: direct coupling
Methyl ester: +1 hydrolysis step
Fewer steps may reduce synthetic burden.
Typical amide coupling workflows; class‑level inference.
Synthetic efficiency Amide coupling Protecting-group-free synthesis

Procurement‑Optimized Application Scenarios for 2-[4'-(Piperidine-1-carbonyl)-[1,1'-biphenyl]-4-yl]acetic Acid


Fragment‑Based Lead Discovery for CNS Targets Requiring Balanced LogP and H‑Bond Profile

The compound’s LogP of 3.41 and HBA of 3 (with only one HBD) make it a privileged fragment for CNS programs where blood‑brain barrier penetration must be balanced with aqueous solubility . It can serve as a carboxylate‑terminated scaffold for fragment growing or linking, avoiding the synthetic burden of installing the piperidine amide post‑coupling.

Direct Conjugation Handle for PROTAC or Bioconjugate Synthesis

Because the compound is furnished as a free carboxylic acid, it can be immediately activated (e.g., as an NHS ester) and conjugated to amine‑containing linkers or payloads . This eliminates the ester hydrolysis step required for the methyl ester analog, reducing the overall conjugate synthesis by one step and preserving material through the conjugation chemistry.

Physicochemical Reference Standard for Isomeric Purity in SAR Campaigns

The discrete LogP (3.41) and chromatographic retention time of the para‑substituted isomer differ measurably from the meta isomer (LogP 3.54) . Procuring the pure para isomer ensures that structure‑activity relationship studies are not confounded by isomeric contamination, which is critical when subtle changes in substitution pattern alter biological activity [1].

Application
Selection Property
Validation Focus
Fragment‑Based CNS Lead Discovery
Balanced lipophilicity and H‑bond profile
CNS multiparameter optimization screens
PROTAC & Bioconjugate Synthesis
Free carboxylic acid for direct activation
Amide coupling efficiency and step economy
Isomeric Purity Reference Standard
Discrete para‑substitution and chromatographic identity
Isomeric purity confirmation and SAR consistency
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